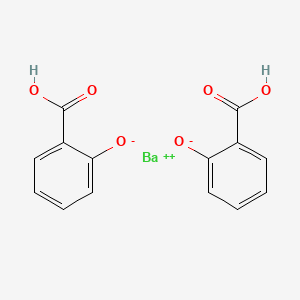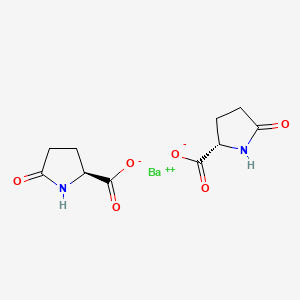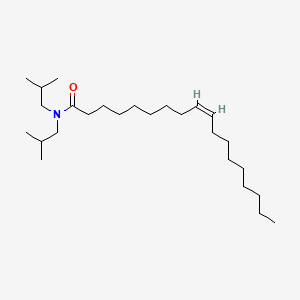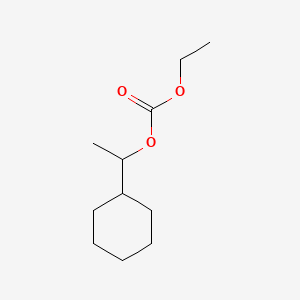
1-Cyclohexylethyl ethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexylethyl ethyl carbonate is an organic compound with the molecular formula C11H20O3. It is a carbonate ester derived from the reaction of cyclohexylethanol and ethyl carbonate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Cyclohexylethyl ethyl carbonate can be synthesized through the esterification reaction between cyclohexylethanol and ethyl carbonate. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclohexylethyl ethyl carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield cyclohexylethanol and ethyl carbonate.
Transesterification: It can participate in transesterification reactions with other alcohols to form different carbonate esters.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, catalysts such as sodium methoxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Cyclohexylethanol and ethyl carbonate.
Transesterification: Various carbonate esters.
Oxidation: Carbonyl compounds.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexylethyl ethyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with bioactive molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of 1-cyclohexylethyl ethyl carbonate involves its ability to undergo hydrolysis and transesterification reactions. These reactions enable the compound to interact with various molecular targets and pathways, leading to the formation of stable complexes and intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylene carbonate: A cyclic carbonate used as a solvent and in the production of polymers.
Propylene carbonate: Another cyclic carbonate with similar applications in solvents and polymer production.
Dimethyl carbonate: A linear carbonate used as a solvent and in organic synthesis .
Uniqueness
1-Cyclohexylethyl ethyl carbonate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and intermediates makes it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
93963-40-7 |
|---|---|
Molekularformel |
C11H20O3 |
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
1-cyclohexylethyl ethyl carbonate |
InChI |
InChI=1S/C11H20O3/c1-3-13-11(12)14-9(2)10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
RMEKEYDDFDWNSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OC(C)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


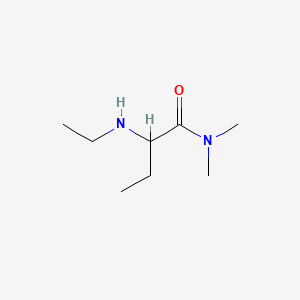
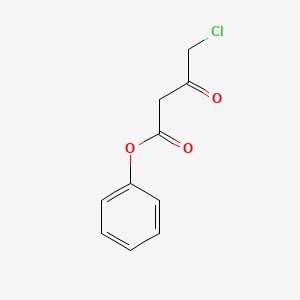
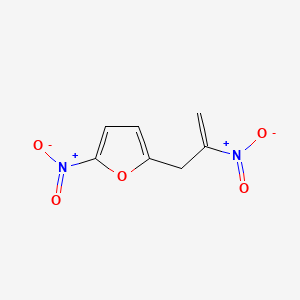
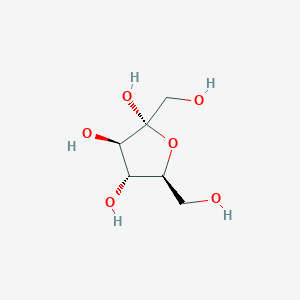

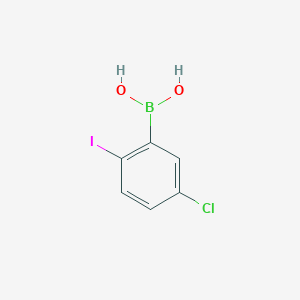
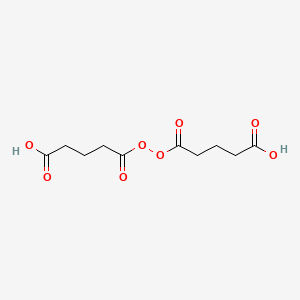


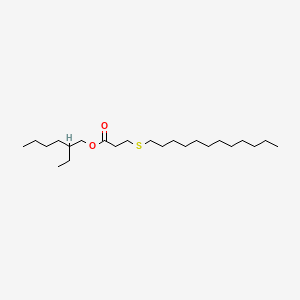
![[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate](/img/structure/B15175249.png)
